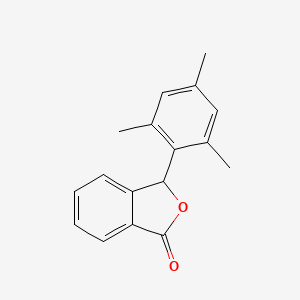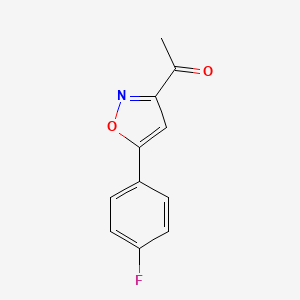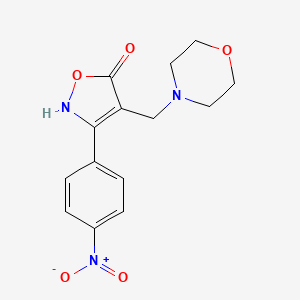![molecular formula C13H17N3 B12878875 1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine CAS No. 651024-39-4](/img/structure/B12878875.png)
1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyridine rings in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the alkylation of a suitable precursor, such as lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, with methyl iodide.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a series of reactions, including reduction and rearrangement, to generate a benzyl-protected piperidine intermediate.
Final Assembly: The final product is obtained after deprotection and amide formation, resulting in this compound with an overall yield of approximately 32%.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production, focusing on cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms in the piperidine and pyridine rings can act as nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce fully saturated derivatives.
Applications De Recherche Scientifique
1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Research on its biological activity includes antimicrobial and antiviral properties.
Industrial Applications: Its derivatives are explored for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Piperidine Derivatives: Piperidine-based compounds are widely used in drug discovery and exhibit various pharmacological properties.
The uniqueness of this compound lies in its combined piperidine and pyridine rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
651024-39-4 |
|---|---|
Formule moléculaire |
C13H17N3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
1-(1-methylpiperidin-3-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H17N3/c1-15-8-3-5-12(10-15)16-9-6-11-4-2-7-14-13(11)16/h2,4,6-7,9,12H,3,5,8,10H2,1H3 |
Clé InChI |
MFSOUDARVZQLKG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)N2C=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)


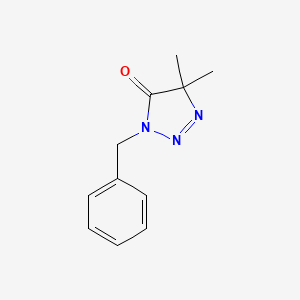
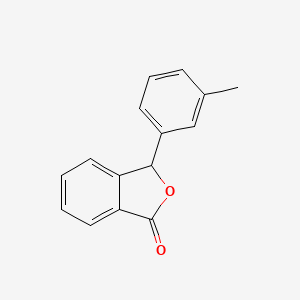
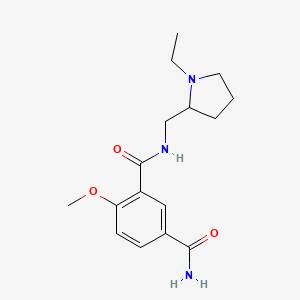
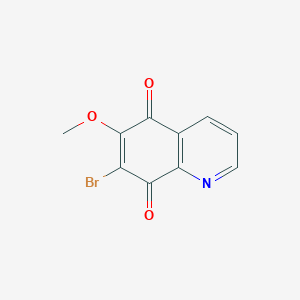
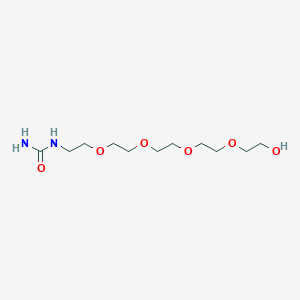
![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
